molecular formula C29H48O B1473721 (6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol CAS No. 28949-66-8

(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol

Cat. No.: B1473721
CAS No.: 28949-66-8
M. Wt: 412.7 g/mol
InChI Key: NMISAXIZQLWBQM-CYHUDVKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol is a phytosterol, a type of plant sterol, found in various plant sources. It is a minor component in the sterol fraction of many oils and is known for its potential health benefits. Phytosterols like this compound are structurally similar to cholesterol and are known to reduce cholesterol absorption in the human intestine .

Biochemical Analysis

Biochemical Properties

5,24-Stigmastadienol plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme sterol methyltransferase, which catalyzes the methylation of sterols. This interaction is crucial for the biosynthesis of sterols in plants . Additionally, 5,24-Stigmastadienol has been shown to interact with proteins involved in cell membrane stability and fluidity, contributing to the structural integrity of cell membranes .

Cellular Effects

5,24-Stigmastadienol influences various cellular processes and functions. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and immune responses. For instance, 5,24-Stigmastadienol can inhibit the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines . Furthermore, it affects gene expression by modulating the activity of transcription factors, thereby influencing cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, 5,24-Stigmastadienol exerts its effects through several mechanisms. It binds to specific receptors on the cell membrane, initiating a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of various enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . Additionally, 5,24-Stigmastadienol can modulate gene expression by interacting with nuclear receptors, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,24-Stigmastadienol have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 5,24-Stigmastadienol can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities . These effects are consistent in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of 5,24-Stigmastadienol vary with different dosages in animal models. At low to moderate doses, it has been shown to have beneficial effects, such as reducing inflammation and improving lipid metabolism . At high doses, 5,24-Stigmastadienol can exhibit toxic effects, including liver damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

5,24-Stigmastadienol is involved in several metabolic pathways, particularly those related to sterol biosynthesis and metabolism. It interacts with enzymes such as sterol desaturase and sterol reductase, which are essential for the conversion of sterol intermediates into final sterol products . Additionally, 5,24-Stigmastadienol can influence metabolic flux by modulating the activity of key enzymes in these pathways, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

Within cells and tissues, 5,24-Stigmastadienol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions are crucial for the proper localization and accumulation of 5,24-Stigmastadienol, ensuring its availability for biochemical reactions and cellular functions .

Subcellular Localization

The subcellular localization of 5,24-Stigmastadienol is primarily within the cell membrane, where it contributes to membrane structure and function . It can also be found in other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it is involved in sterol biosynthesis and processing . The localization of 5,24-Stigmastadienol is regulated by targeting signals and post-translational modifications that direct it to specific cellular sites .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol typically involves the extraction from plant oils. The process often includes mechanical shaking, Soxhlet extraction, and supercritical carbon dioxide extraction. Mechanical shaking has been found to extract the highest levels of total sterols .

Industrial Production Methods: In industrial settings, supercritical fluid extraction is commonly used due to its efficiency and ability to produce high-purity extracts. This method involves using supercritical carbon dioxide to extract the sterols from plant materials .

Chemical Reactions Analysis

Types of Reactions: (6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields alcohols .

Scientific Research Applications

(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • β-Sitosterol
  • Stigmasterol
  • Campesterol
  • Δ5-Avenasterol

Comparison: (6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol is unique in its structure, which includes a double bond at the 24th position. This structural difference can influence its biological activity and its effectiveness in reducing cholesterol absorption compared to other phytosterols .

Properties

IUPAC Name

(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-20(2)22(16-19-30)10-9-21(3)25-13-14-26-24-12-11-23-8-6-7-17-28(23,4)27(24)15-18-29(25,26)5/h11,21,24-27,30H,6-10,12-19H2,1-5H3/t21-,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMISAXIZQLWBQM-CYHUDVKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=C(C)C)CCO)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=C(C)C)CCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol
Reactant of Route 2
(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol
Reactant of Route 3
(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol
Reactant of Route 4
(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol
Reactant of Route 5
(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol
Reactant of Route 6
(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol
Customer
Q & A

Q1: What is the significance of 5,24-stigmastadienol in plants?

A1: While the specific role of 5,24-stigmastadienol in plants is not fully elucidated in the provided research, it is a precursor to other sterols and may contribute to membrane structure and function.

Q2: Which plant species are known to contain significant amounts of 5,24-stigmastadienol?

A2: Several studies highlight the presence of 5,24-stigmastadienol in various plant species. For instance, it is found in the fruit oils of Bupleurum species [], almond (Prunus amygdalus L.) oils [], pumpkin (Cucurbita pepo L.) seed oils [], and Moringa peregrina seed oil []. Additionally, it was identified in olive oils from the Peranzana cultivar [] and the Lebanese Soury variety [].

Q3: How does the concentration of 5,24-stigmastadienol vary during fruit maturation?

A3: Interestingly, the concentration of 5,24-stigmastadienol exhibits dynamic changes during fruit ripening. In pumpkin seed oils, its levels generally decreased throughout the maturation process []. Conversely, in olive oil from the Soury variety, delaying harvest time led to an increase in 5,24-stigmastadienol content []. This suggests that environmental factors and species-specific characteristics influence its accumulation.

Q4: How does the level of 5,24-stigmastadienol in olive oil relate to its quality classification?

A4: The research on Lebanese Soury olive oil indicates that a higher concentration of 5,24-stigmastadienol, along with other compositional changes, was associated with a shift in classification from extra virgin to virgin olive oil []. This highlights the potential use of 5,24-stigmastadienol as a marker for olive oil quality grading.

Q5: Are there any analytical techniques commonly employed for quantifying 5,24-stigmastadienol in plant oils?

A5: Gas chromatography (GC) emerges as a prevalent technique for analyzing 5,24-stigmastadienol content. Notably, it was utilized to determine the sterol composition of pumpkin seed oils [] and almond oils []. Researchers also employed GC in conjunction with principal component analysis to differentiate olive oils based on their volatile compound profiles, which included 5,24-stigmastadienol [].

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